6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid
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Overview
Description
6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is a specialized organoboron compound characterized by the presence of bromine, fluorine, and a t-butyldimethylsilyloxy group on a phenylboronic acid backbone. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid typically involves the following steps:
Bromination: Starting with 2-fluorophenylboronic acid, bromination is performed to introduce the bromine atom at the 6-position of the benzene ring.
Silylation: The resulting compound undergoes silylation to attach the t-butyldimethylsilyloxy group at the 3-position.
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and automated systems to ensure consistency and scalability. Advanced purification techniques such as column chromatography and crystallization are employed to obtain high-purity material.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is primarily used in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. It can also undergo other reactions such as oxidation, reduction, and substitution.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an appropriate solvent (e.g., toluene or water) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Suzuki–Miyaura Coupling: Biaryl compounds are typically formed.
Oxidation: Oxidized derivatives of the starting material.
Reduction: Reduced forms of the compound.
Substitution: Substituted phenylboronic acid derivatives.
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. It is a valuable reagent in the synthesis of complex organic molecules.
Biology: In biological research, it can be used to modify biomolecules or to study enzyme-substrate interactions.
Medicine: Its derivatives may be explored for potential therapeutic applications, including drug discovery and development.
Industry: The compound finds applications in the pharmaceutical and agrochemical industries for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.
Mechanism of Action
The mechanism by which 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid exerts its effects primarily involves its role as a boronic acid in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with organohalides to form biaryl compounds.
Molecular Targets and Pathways Involved:
Palladium-Catalyzed Reactions: The compound acts as a ligand in palladium-catalyzed cross-coupling reactions, forming stable intermediates that lead to the final product.
Enzyme-Substrate Interactions: In biological studies, it may interact with enzymes, affecting their activity and providing insights into enzyme mechanisms.
Comparison with Similar Compounds
3-(tert-Butyldimethylsilyloxy)phenylboronic Acid: Lacks the bromine and fluorine substituents.
2-Fluorophenylboronic Acid: Lacks the bromine and silyloxy substituents.
6-Bromo-2-fluorophenylboronic Acid: Lacks the silyloxy substituent.
Uniqueness: 6-Bromo-3-t-butyldimethylsilyloxy-2-fluorophenylboronic acid is unique due to the combination of bromine, fluorine, and silyloxy groups, which enhance its reactivity and stability in cross-coupling reactions compared to its similar counterparts.
Properties
IUPAC Name |
[6-bromo-3-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BBrFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(14)10(11(9)15)13(16)17/h6-7,16-17H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMKNLOVGTXSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)O[Si](C)(C)C(C)(C)C)Br)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BBrFO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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